molecular formula C4HF3N2OS B2713723 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde CAS No. 1260667-41-1

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B2713723
CAS No.: 1260667-41-1
M. Wt: 182.12
InChI Key: CVBHOLONBSFABF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde (CAS 1260667-41-1) is a high-purity chemical building block featuring the pharmacologically important 1,3,4-thiadiazole heterocycle . This scaffold is recognized for its broad spectrum of bioactivities and is a privileged structure in medicinal chemistry for designing novel therapeutic agents . The molecule serves as a versatile synthetic intermediate, with its aldehyde group enabling diverse chemical transformations for the creation of libraries of potential drug candidates. The 1,3,4-thiadiazole core is a noted bioisostere of pyrimidine bases, which allows derivatives to potentially interfere with critical cellular processes like DNA replication in target cells . The incorporation of a strong electron-withdrawing trifluoromethyl (CF3) group at the 5-position is a common strategy in drug design, as it can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity . Researchers extensively utilize this scaffold in the development of compounds with anticonvulsant properties, where derivatives have been shown to prevent abnormal neuronal firing in the brain, potentially through the modulation of the GABAA receptor pathway . Furthermore, numerous 2,5-disubstituted-1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic and anticancer activities against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon carcinomas . The strong aromaticity of the 1,3,4-thiadiazole ring contributes to low in vivo toxicity and high stability, while its structure facilitates strong interactions with biomolecules and the ability to cross the blood-brain barrier, making it valuable for central nervous system (CNS) drug discovery . This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2OS/c5-4(6,7)3-9-8-2(1-10)11-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBHOLONBSFABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-41-1
Record name 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazide with trifluoroacetic anhydride, followed by oxidation to introduce the carbaldehyde group . The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde involves several chemical reactions that can be tailored to produce derivatives with specific properties. For instance, one method includes the reaction of thiosemicarbazide with trifluoroacetic acid and phosphorus oxychloride, leading to the formation of thiadiazole derivatives that exhibit promising biological activities .

Key Synthetic Pathways

  • Starting Materials : Thiosemicarbazide and trifluoroacetic acid.
  • Reagents : Phosphorus oxychloride.
  • Conditions : Reaction under controlled temperature and pH to yield the desired thiadiazole compound.

Biological Activities

This compound has been investigated for its various biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Properties

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens. For example, studies have shown that compounds containing the thiadiazole ring structure can inhibit bacterial growth effectively .

Antifungal Activity

The compound has also been noted for its fungicidal properties. It has been reported that 2-substituted 5-trifluoromethyl-1,3,4-thiadiazoles possess enhanced fungicidal action compared to their non-fluorinated counterparts. This makes them valuable in agricultural applications for pest control .

Anticancer Potential

Recent studies highlight the anticancer properties of 5-(trifluoromethyl)-1,3,4-thiadiazole derivatives. These compounds have shown antiproliferative effects against various cancer cell lines, including breast and colon carcinoma. The mechanism involves interaction with cellular targets that disrupt cancer cell proliferation .

Agricultural Applications

The compound's insecticidal and bactericidal properties make it a candidate for developing new agrochemicals. Its effectiveness against soil insects and pathogens positions it as a potential alternative to conventional pesticides.

Case Study: Insecticidal Efficacy

In a comparative study on insecticides, this compound demonstrated superior efficacy in controlling pest populations compared to existing products. The study reported a significant reduction in pest activity when treated with formulations containing this compound .

Summary of Research Findings

Application AreaFindingsReferences
AntibacterialEffective against various bacterial strains; potential for new antibiotic development
AntifungalExhibits strong fungicidal properties; useful in agriculture for pest management
AnticancerInduces apoptosis in cancer cells; shows promise in cancer treatment research
AgriculturalEffective insecticide; reduces pest populations significantly

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variability :

  • Thiadiazole derivatives (e.g., the target compound and 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine) prioritize pesticidal applications .
  • Thiazole () and furan hybrids () are explored for broader pharmaceutical uses due to enhanced solubility and bioavailability.

Synthetic Efficiency: The target compound’s organocatalytic route achieves higher yields (72–94%) compared to traditional multi-step syntheses of thiadiazole amines (moderate yields) .

Functional Group Impact :

  • The -CHO group in the target compound and 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde enables facile derivatization, whereas -NH₂ in 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine supports hydrogen bonding in biological targets .

Key Observations:

Antitumor Potential: Triazole derivatives with -CF₃ and carboxylic acid groups exhibit selective cytotoxicity, suggesting that the target compound’s aldehyde group could be optimized for similar applications .

Biological Activity

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activities, focusing on its antimicrobial and anticancer properties, along with relevant research findings and data.

Chemical Structure and Properties

This compound contains a trifluoromethyl group attached to a thiadiazole ring , which is further substituted with an aldehyde group . This configuration enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study synthesized various derivatives of 1,3,4-thiadiazole and evaluated their antimicrobial efficacy against different bacterial strains. The results demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundP. aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead structure for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : Human glioblastoma (U251), melanoma (WM793)
  • IC50 Values :
    • U251: 15 µM
    • WM793: 20 µM

These values indicate that the compound possesses significant cytotoxic effects against these cancer cells .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with biological targets through its functional groups. The trifluoromethyl group enhances interaction with hydrophobic regions in proteins and enzymes, while the aldehyde group provides a reactive site for further modifications .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in treating various conditions:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazoles showed potent activity against multi-drug resistant bacteria. The incorporation of the trifluoromethyl group significantly enhanced the bioactivity compared to non-fluorinated analogs.
  • Anticancer Activity : Another investigation reported that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for preparing 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between thiosemicarbazides and trifluoromethyl-substituted aldehydes under acidic or basic conditions. For example, analogous thiadiazole derivatives are synthesized using aromatic aldehydes (e.g., 4-fluorobenzaldehyde) and thiocarbohydrazides, with yields ranging from 69% to 70% . Optimization strategies include:
  • Temperature control : Reactions are often conducted at reflux (e.g., in ethanol or acetic acid).
  • Catalyst selection : Acidic catalysts (e.g., concentrated HCl) enhance cyclization efficiency.
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMSO) improves purity.
    Table 1 : Representative Yields and Conditions for Analogous Thiadiazoles
Aldehyde UsedYield (%)Melting Point (°C)Solvent SystemReference
4-Fluorobenzaldehyde69203Ethanol/HCl
2-Phenylthiazole-4-carbaldehyde70244Acetic acid

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and elemental analysis is essential:
  • 1^1H NMR : Characteristic signals include the aldehyde proton (~9.9–10.0 ppm) and trifluoromethyl group splitting patterns .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 240–305 for analogous compounds) confirm molecular weight .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (e.g., ±0.3% deviation) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for thiadiazole derivatives, such as unexpected splitting patterns or missing peaks?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:
  • Tautomeric equilibria : Thiol-thione tautomerism in thiadiazole-thiol derivatives can obscure 1^1H NMR signals. Use DMSO-d6 to stabilize thiol protons .
  • Dynamic exchange : Variable-temperature NMR or deuterated solvents (e.g., CDCl3) can clarify splitting patterns .
  • High-resolution MS : Differentiate isotopic clusters to confirm molecular formulas when low-resolution MS is ambiguous .

Q. What strategies are effective for modifying the 1,3,4-thiadiazole core to enhance bioactivity, and how can computational methods guide these modifications?

  • Methodological Answer : Functionalization at the 2-carbaldehyde position is common:
  • Schiff base formation : React with amines to form imine derivatives, as seen in 5-(4-fluorobenzylideneamino)-1,3,4-thiadiazole-2-thiol .
  • Heterocyclic fusion : Attach triazole or imidazole moieties via click chemistry or cyclocondensation, improving antimicrobial or anticancer activity .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities. For instance, thiadiazole-triazole hybrids show strong interactions with fungal CYP51 or bacterial DNA gyrase .

Q. How can researchers address low solubility or stability of this compound in biological assays?

  • Methodological Answer :
  • Derivatization : Convert the aldehyde to hydrazones or oximes to improve solubility in aqueous media .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability, as demonstrated for similar thiadiazole-based drugs .
  • pH adjustment : Solubility of ionizable derivatives (e.g., carboxylates) can be modulated by buffering to physiological pH .

Data Contradiction and Optimization

Q. Why do similar synthetic protocols for thiadiazole derivatives yield inconsistent melting points or spectral data?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rate) affect crystal packing. Use single-crystal X-ray diffraction to confirm polymorph identity .
  • Trace impurities : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC removes byproducts .
  • Isomeric mixtures : Monitor reaction progress via TLC to ensure complete cyclization and avoid open-chain intermediates .

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